molecular formula C24H22ClN3O B6093221 (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B6093221
M. Wt: 403.9 g/mol
InChI Key: BFJKBRFBNWYVDO-MOSHPQCFSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a chlorophenyl group, a cyano group, and a dimethylphenyl-pyrrole moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O/c1-15-5-10-23(11-16(15)2)28-17(3)12-19(18(28)4)13-20(14-26)24(29)27-22-8-6-21(25)7-9-22/h5-13H,1-4H3,(H,27,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJKBRFBNWYVDO-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually performed under anhydrous conditions to prevent side reactions. Substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide apart from these similar compounds is its unique structural combination of a chlorophenyl group, a cyano group, and a dimethylphenyl-pyrrole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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